5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQYIHDXXZIGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=C(C=N2)C(=O)O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-81-6 | |
| Record name | 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates . Hydrolysis of the ester group and subsequent amidation of the formed carboxylic acids with primary and secondary aliphatic amines furnishes the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions that are activated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyridine core.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit notable antimicrobial activities. For instance, compounds synthesized from this scaffold showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research has indicated that the compound may possess anticancer properties. A study investigating related pyrazole derivatives highlighted their potential to inhibit cell proliferation in various cancer cell lines including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) . The biological assays conducted demonstrated that certain modifications to the pyrazole ring could enhance cytotoxic effects.
Medicinal Chemistry Applications
In medicinal chemistry, the unique structural characteristics of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid make it a valuable scaffold for drug design. Its ability to interact with various biological targets allows for the development of novel therapeutics. The compound's derivatives have been explored for their potential as anti-inflammatory agents and neuroprotective drugs .
Material Science Applications
Beyond biological applications, this compound has also found relevance in material science. Its derivatives are being investigated for use in organic electronics and photonic devices due to their electronic properties and ability to form stable films . The incorporation of pyrazole moieties into polymer matrices has shown promise in enhancing material properties such as conductivity and thermal stability.
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various derivatives against clinical isolates. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced activity against resistant strains .
- Anticancer Screening : In vitro studies assessed the cytotoxicity of synthesized pyrazolo derivatives on cancer cell lines. The findings revealed that certain compounds induced apoptosis in K562 cells through activation of caspase pathways .
- Material Development : Research focusing on the incorporation of pyrazole-based compounds into polymer systems demonstrated improved charge transport properties suitable for organic photovoltaics .
Mecanismo De Acción
The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Pyrazolo[4,3-c]pyridine derivatives (e.g., ) have a distinct ring fusion pattern, leading to varied steric and electronic environments.
Dimethylaminomethyl substituents (e.g., ) introduce basicity and polar surface area, enhancing solubility in aqueous media. Trifluoroacetamido groups (e.g., ) may confer metabolic stability due to the electron-withdrawing trifluoromethyl moiety.
Physical Properties: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW 165.15) has a lower molecular weight than pyrazolo[1,5-a]pyridine derivatives (MW 164–291), which may influence crystallinity and solubility . Ethyl 5-amino-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate () exhibits a high melting point (235–237°C), attributed to strong intermolecular hydrogen bonding from the amide and ester groups.
Key Observations:
- Pyrazolo[1,5-a]pyrimidines () are synthesized via cyclocondensation of 5-aminopyrazole with diketones, a method adaptable for introducing diverse substituents.
- High-yield procedures (e.g., 98% for ) highlight the efficiency of hydrazine-based cyclization reactions in pyrazolo[4,3-c]pyridine synthesis.
Actividad Biológica
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS Number: 196100-87-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.19 g/mol
- Chemical Structure : The compound features a pyrazolo-pyridine core structure, which is known to influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For example, compounds sharing structural similarities with 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid have demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 12.5 |
| Compound B | S. aureus | 6.25 |
| Compound C | M. tuberculosis | 25.0 |
Antitubercular Activity
A recent study highlighted the antitubercular potential of related pyrazolo compounds through high-throughput screening against Mycobacterium tuberculosis (Mtb). The mechanism of action was linked to the inhibition of iron metabolism rather than traditional targets like cell-wall biosynthesis.
Case Study:
In vitro tests showed that certain derivatives exhibited low cytotoxicity while effectively inhibiting Mtb growth within macrophages. The resistance mechanism involved mutations in Rv1751, a flavin adenine dinucleotide-dependent hydroxylase that affects compound catabolism.
Antiviral Activity
The antiviral properties of pyrazolo derivatives have also been explored, particularly against viruses such as HSV-1 and VSV. Compounds have shown varying degrees of efficacy based on structural modifications.
Table 2: Antiviral Activity of Pyrazolo Derivatives
| Compound | Virus Type | EC50 (μM) |
|---|---|---|
| Compound D | HSV-1 | 50 |
| Compound E | VSV | 30 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo compounds. Modifications at specific positions on the pyrazolo ring can significantly enhance potency and selectivity.
Key Findings:
- Substituents at the 3-position of the carboxylic acid group have been shown to improve antimicrobial activity.
- The presence of electron-donating groups increases interaction with biological targets.
Q & A
Q. What are the key structural features and spectroscopic characterization methods for 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid?
The compound features a pyrazolo[1,5-a]pyridine core with a methyl group at the 5-position and a carboxylic acid at the 3-position. Its IUPAC name and SMILES (C1CCN2C(=C(C=N2)C(=O)O)C1) confirm the tetrahydropyridine ring and substituent positions . Characterization typically employs ¹H/¹³C NMR to verify hydrogenation of the pyridine ring and mass spectrometry (MS) to confirm molecular weight. FT-IR is used to identify the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) .
Q. What is a standard synthetic route for this compound, and how are intermediates optimized?
A common method involves cyclocondensation of pyrazole derivatives with carbonyl-containing precursors. For example, pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives are synthesized via acyl chloride formation (using thionyl chloride) followed by amidation or esterification . Reaction optimization includes solvent selection (e.g., DMF for cyclization) and temperature control (reflux in ethanol) to enhance yield and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
SAR studies should focus on modifying substituents (e.g., methyl group at position 5, carboxylic acid at position 3) to assess impacts on bioactivity. For instance:
- Replace the carboxylic acid with amides or esters to alter solubility and target binding .
- Introduce heterocycles (e.g., triazoles) at the 3-position to mimic kinase inhibitors like imatinib . In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking can validate interactions with targets like kinases or antimicrobial enzymes .
Q. What analytical strategies resolve contradictions in reported synthetic yields or purity?
Discrepancies in yields often arise from reaction conditions (e.g., solvent polarity, catalyst loading). To address this:
- Use HPLC-MS to quantify byproducts and optimize purification (e.g., column chromatography vs. recrystallization) .
- Compare reflux duration and stoichiometry in acyl chloride reactions: Excess thionyl chloride (>1.5 eq) improves conversion but may degrade sensitive intermediates .
- Validate purity via elemental analysis or 2D-NMR to confirm regioselectivity in cyclization steps .
Q. How can reaction pathways be optimized for scalability while maintaining stereochemical integrity?
- Continuous flow reactors improve heat/mass transfer for cyclization steps, reducing side reactions (e.g., ring-opening) .
- Protecting group strategies (e.g., tert-butyl carbamates) stabilize reactive intermediates during multi-step syntheses .
- In situ monitoring (e.g., Raman spectroscopy) ensures real-time control of critical parameters like pH and temperature .
Methodological Considerations
Q. What techniques are critical for assessing this compound’s stability under biological conditions?
- Plasma stability assays : Incubate with human plasma and analyze degradation via LC-MS to identify labile groups (e.g., ester hydrolysis) .
- Forced degradation studies : Expose to heat, light, and oxidative stress (H₂O₂) to predict shelf-life and storage requirements .
Q. How can computational modeling guide the design of derivatives with enhanced bioavailability?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
